3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol
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Overview
Description
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol is a complex organic compound with the molecular formula C21H31N7O This compound is known for its intricate structure, which includes a pyridine ring, a purine ring, and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol involves multiple steps, starting with the preparation of the pyridine and purine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving the methylation of pyridine derivatives.
Formation of the Purine Intermediate: The purine ring is synthesized by reacting appropriate amines with isopropyl-substituted purine derivatives.
Coupling Reaction: The pyridine and purine intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, NaBr) or amines (e.g., NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in gene expression, and alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridin-3-ylmethylamine: A simpler analog with similar structural features but lacking the purine ring.
9-Isopropylpurin-2-ylamine: Contains the purine ring but lacks the pyridine and pentanol components.
2-Pentanol: A basic alcohol with a simpler structure compared to the target compound.
Uniqueness
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol is unique due to its combination of a pyridine ring, a purine ring, and a pentanol chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIYBKBHMZCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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